molecular formula C7H6BrClO B101544 5-Bromo-2-chloroanisole CAS No. 16817-43-9

5-Bromo-2-chloroanisole

Cat. No.: B101544
CAS No.: 16817-43-9
M. Wt: 221.48 g/mol
InChI Key: UAMVKOTWSHJOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloroanisole: is an organic compound with the molecular formula C7H6BrClO . It is a derivative of anisole, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 5-Bromo-2-chloroanisole is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential biological activity. It can be part of the structure of drug candidates targeting specific enzymes or receptors .

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Safety and Hazards

When handling 5-Bromo-2-chloroanisole, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also advised to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place . Incompatible materials include strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction involves the addition of a brominating agent, such as bromine or sodium bromide, to 2-chloroanisole under controlled conditions . The reaction typically proceeds as follows:

C7H7ClO+Br2C7H6BrClO+HBr\text{C}_7\text{H}_7\text{ClO} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_6\text{BrClO} + \text{HBr} C7​H7​ClO+Br2​→C7​H6​BrClO+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloroanisole is unique due to the presence of both bromine and chlorine atoms on the anisole ring. This dual substitution allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVKOTWSHJOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377761
Record name 5-Bromo-2-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-43-9
Record name 5-Bromo-2-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloroanisole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloroanisole
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloroanisole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloroanisole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloroanisole
Reactant of Route 6
5-Bromo-2-chloroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.